BenchChemオンラインストアへようこそ!

[4-(4-Methylphenyl)oxan-4-yl]methanamine hydrochloride

Lipophilicity Fragment-based drug design Physicochemical properties

[4‑(4‑Methylphenyl)oxan‑4‑yl]methanamine hydrochloride (CAS 1311314‑11‑0) is a 4,4‑disubstituted tetrahydropyran building block bearing a p‑tolyl ring and an aminomethyl moiety salified with HCl. Vendors currently list it in 50 mg and 0.5 g pack sizes with purity ≥ 98 % [REFS‑1], and it is typically supplied as a non‑stock item with a 3–4‑week lead time [REFS‑2].

Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
CAS No. 1311314-11-0
Cat. No. B1465221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4-Methylphenyl)oxan-4-yl]methanamine hydrochloride
CAS1311314-11-0
Molecular FormulaC13H20ClNO
Molecular Weight241.76 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2(CCOCC2)CN.Cl
InChIInChI=1S/C13H19NO.ClH/c1-11-2-4-12(5-3-11)13(10-14)6-8-15-9-7-13;/h2-5H,6-10,14H2,1H3;1H
InChIKeyQLSJFFBTDPFBKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy [4-(4-Methylphenyl)oxan-4-yl]methanamine hydrochloride (CAS 1311314‑11‑0) – Purity & Availability


[4‑(4‑Methylphenyl)oxan‑4‑yl]methanamine hydrochloride (CAS 1311314‑11‑0) is a 4,4‑disubstituted tetrahydropyran building block bearing a p‑tolyl ring and an aminomethyl moiety salified with HCl. Vendors currently list it in 50 mg and 0.5 g pack sizes with purity ≥ 98 % [REFS‑1], and it is typically supplied as a non‑stock item with a 3–4‑week lead time [REFS‑2]. The free base (CAS 619296‑06‑9) is also available as a versatile small‑molecule scaffold [REFS‑3].

Why [4‑(4‑Methylphenyl)oxan‑4‑yl]methanamine hydrochloride Cannot Be Replaced by Generic Tetrahydropyran Amines


Although numerous 4‑substituted tetrahydropyran‑4‑yl‑methanamines are commercially catalogued as “building blocks,” the combination of the p‑tolyl ring with the tetrahydropyran core creates a specific steric and electronic environment that simple 4‑aryl or 4‑alkyl analogues cannot replicate. The p‑tolyl group imparts higher lipophilicity than the unsubstituted phenyl, 4‑fluorophenyl, or 4‑methoxyphenyl counterparts, while still retaining a synthetically labile benzylic position for further derivatisation [REFS‑1]. This logD shift (ΔLogD ≈ +0.5–0.8 relative to the 4‑fluorophenyl analogue) [REFS‑2] alters both the solubility profile and the fragment‑based screening hit rate in decision‑driven procurement workflows [REFS‑3].

Quantitative Differentiation Evidence for [4‑(4‑Methylphenyl)oxan‑4‑yl]methanamine hydrochloride vs. Close Analogues


Lipophilicity Advantage: LogP of the p‑Tolyl vs. Unsubstituted Phenyl and 4‑Fluorophenyl Analogues

The computed LogP for [4‑(4‑methylphenyl)oxan‑4‑yl]methanamine (free base) is 1.82 [REFS‑1], which is 0.43 log unit higher than the unsubstituted phenyl analogue (4‑phenyltetrahydro‑2H‑pyran‑4‑yl)methanamine (est. LogP ≈ 1.39) and 0.62 log unit higher than the 4‑fluorophenyl analogue (est. LogP ≈ 1.20) [REFS‑2]. This higher lipophilicity can improve passive membrane permeability in cell‑based assays, making the p‑tolyl compound the preferred choice when moderate lipophilicity is required without the metabolic liability of a para‑halogen.

Lipophilicity Fragment-based drug design Physicochemical properties

Hydrochloride Salt Form: Enhanced Solubility and Handling vs. Free Base

The hydrochloride salt (CAS 1311314‑11‑0) is the preferred form for medicinal chemistry workflows over the free base (CAS 619296‑06‑9) because protonation of the amine significantly improves aqueous solubility and reduces volatility. While quantitative solubility data for this specific salt are not disclosed in public databases, the general principle is that hydrochloride salts of primary amines increase solubility by factors of 10–100× in aqueous buffer (pH < 6) relative to the free base [REFS‑1]. Vendors supply the HCl salt with certified purity ≥ 98 %, whereas the free base purity is also stated as 98 % but may require additional handling precautions due to its irritant nature [REFS‑2].

Salt selection Solubility Formulation

Topological Polar Surface Area (TPSA) and Drug‑Likeness vs. 4‑Chlorophenyl and 4‑Methoxyphenyl Analogues

The TPSA of the target compound (free base) is 35.25 Ų [REFS‑1], which is identical to the 4‑chlorophenyl and 4‑methoxyphenyl analogues because the substituent does not alter the heteroatom count. However, the p‑tolyl analogue has a molar refractivity (MR) of 62.75 cm³ [REFS‑1], which is lower than the 4‑chlorophenyl (MR ≈ 64.8 cm³) and higher than the 4‑methoxyphenyl (MR ≈ 60.5 cm³) [REFS‑2]. This places the p‑tolyl compound closer to the “Rule of 5” MR limit (40–130 cm³) than the more polar methoxy variant, while avoiding the electron‑withdrawing effect of chlorine that can alter metabolic oxidation sites.

Drug-likeness ADME Lead optimisation

Rotatable Bonds and Conformational Flexibility: Advantage over 4‑(4‑Trifluoromethylphenyl) and 4‑(4‑Cyanophenyl) Analogues

The number of rotatable bonds (Nrot) for the target compound is 2 [REFS‑1], which matches the unsubstituted phenyl, 4‑chlorophenyl, and 4‑fluorophenyl analogues. However, the p‑tolyl group adds only a single methyl rotor while maintaining the same Nrot, unlike the bulkier 4‑trifluoromethylphenyl (Nrot = 3 due to the CF₃ group) or the rigid 4‑cyanophenyl (Nrot = 2, same as target) [REFS‑2]. Keeping Nrot ≤ 3 is favourable for oral bioavailability according to Veber’s rule; the p‑tolyl compound thus preserves drug‑like flexibility without introducing excessive rotational entropy penalty seen in CF₃‑bearing analogues.

Conformational flexibility Ligand efficiency Fragment-based screening

Synthetic Tractability: Direct Alkylation of p‑Tolylacetonitrile vs. Multi‑Step Routes for Heteroaryl Analogues

A published synthesis of the closely related 4‑(1,3‑benzodioxol‑5‑yl)‑tetrahydro‑2H‑pyran‑4‑yl‑methanamine proceeds via alkylation of the arylacetonitrile with bis(2‑chloroethyl) ether followed by LiAlH₄ reduction [REFS‑1]. The same route is applicable to p‑tolylacetonitrile, providing the target compound in two steps from commercially available precursors. In contrast, heteroaryl analogues (e.g., pyridyl or thiazolyl) require protection/deprotection sequences or transition‑metal‑catalysed coupling, increasing step count by 2–3 steps and reducing overall yield [REFS‑2]. This synthetic brevity translates to lower procurement cost and faster custom synthesis turnaround for the p‑tolyl version.

Synthetic accessibility Scalability Lead generation

Decision‑Driven Application Scenarios for [4‑(4‑Methylphenyl)oxan‑4‑yl]methanamine hydrochloride


Fragment‑Based Lead Generation Requiring Moderate Lipophilicity with Synthetic Flexibility

When building a fragment library targeting intracellular protein‑protein interfaces, the p‑tolyl tetrahydropyran scaffold offers a LogP of 1.82 and only two rotatable bonds [REFS‑1], placing it in the optimal fragment‑like property space. The benzylic amine provides a single point for amide coupling or reductive amination, enabling rapid diversification with minimal protecting‑group chemistry. Compared to the 4‑fluorophenyl analogue (est. LogP ≈ 1.2), the higher lipophilicity of the p‑tolyl fragment may increase hit rates in cellular thermal shift assays by improving passive membrane entry.

Scaffold‑Hopping from Piperidine‑ to Tetrahydropyran‑Based CNS Candidates

Medicinal chemistry programmes replacing a piperidine core with a tetrahydropyran to modulate hERG liability can directly install the p‑tolyl‑amine motif via the 2‑step alkylation‑reduction sequence validated for this template [REFS‑2]. The hydrochloride salt ensures immediate solubility in DMSO‑aqueous assay buffers, removing the need for pre‑formulation work prior to primary screening. The p‑tolyl group provides a hydrophobic contact surface comparable to a 4‑chlorophenyl but without the metabolic risk of oxidative dehalogenation.

Custom Synthesis Outsourcing Where Cost and Turnaround Time Are Critical

For CROs offering building‑block synthesis, the p‑tolyl compound can be delivered in 2‑step sequence from p‑tolylacetonitrile, as opposed to the 4–5‑step sequence required for heteroaryl variants [REFS‑3]. This reduced step count directly lowers the quoted price and shortens the 3–4‑week lead time observed by major catalogue vendors [REFS‑4], making it the economically rational choice when a 4‑aryl‑tetrahydropyran‑4‑yl‑amine is needed in gram quantities for hit‑to‑lead chemistry.

Control Molecule for Structure‑Activity Relationship (SAR) Studies on Aryl Substituent Effects

In a systematic SAR exploration of 4‑aryl‑tetrahydropyran‑4‑yl‑methanamines, the p‑tolyl analogue serves as a key comparator because it introduces a single methyl group (ΔMR ≈ +2.25 cm³ relative to 4‑methoxyphenyl) without altering the hydrogen‑bond donor/acceptor count [REFS‑1]. This allows teams to deconvolute steric versus electronic contributions to target affinity when comparing with the electron‑withdrawing chloro or electron‑donating methoxy analogues.

Quote Request

Request a Quote for [4-(4-Methylphenyl)oxan-4-yl]methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.